molecular formula C12H12N2O3S B1411009 Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1993310-64-7

Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1411009
CAS RN: 1993310-64-7
M. Wt: 264.3 g/mol
InChI Key: FVHUISWTZRXQMW-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate and thiadiazole . Ethyl acetate is a colorless liquid with a characteristic sweet smell and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through coupling reactions and electrophilic cyclization reactions . The synthesis process often involves the use of various solvents and reagents, and the yield can vary depending on the specific conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as XRD, FT-IR, and NMR . Theoretical calculations are often performed using methods like DFT and compared with experimental results .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties often include the HOMO-LUMO energy gap, reactivity, stability, and nonlinear optical properties .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets . For example, some compounds have shown neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on the specific compound and its intended use . It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on similar compounds often involve further exploration of their biological activity and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods is a common area of focus .

properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-12(15)11-14-13-10(18-11)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHUISWTZRXQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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